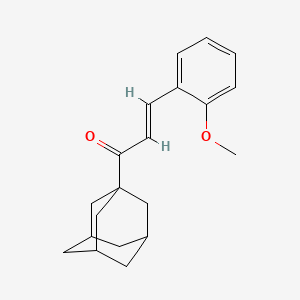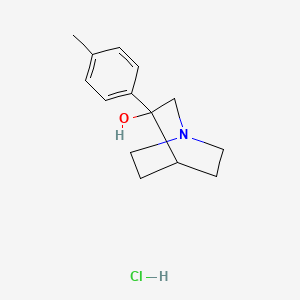![molecular formula C17H23N3O4 B5497164 methyl 4-[({1-[(dimethylamino)carbonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B5497164.png)
methyl 4-[({1-[(dimethylamino)carbonyl]-4-piperidinyl}carbonyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[({1-[(dimethylamino)carbonyl]-4-piperidinyl}carbonyl)amino]benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DMABN or N-(4-(dimethylamino)benzoyl)-N-(4-piperidinyl)benzamide. It is a white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol.
作用機序
The mechanism of action of DMABN is not fully understood. However, it is believed that DMABN inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. DMABN has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
DMABN has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including topoisomerase II and DNA polymerase. DMABN has also been shown to induce the production of ROS, leading to oxidative stress and cell death. In addition, DMABN has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer treatment.
実験室実験の利点と制限
One of the main advantages of DMABN is its potential as a cancer treatment. DMABN has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. However, there are also some limitations to using DMABN in lab experiments. DMABN is a complex compound that requires careful attention to detail during the synthesis process to ensure the purity and quality of the final product. In addition, DMABN can be toxic to cells at high concentrations, making it difficult to use in certain experiments.
将来の方向性
There are several future directions for DMABN research. One area of interest is the development of new methods for synthesizing DMABN that are more efficient and cost-effective. Another area of interest is the further investigation of the mechanism of action of DMABN. Understanding the precise mechanisms by which DMABN inhibits the growth and proliferation of cancer cells could lead to the development of new and more effective cancer treatments. Finally, there is also interest in exploring the potential applications of DMABN in other fields of scientific research, such as neurodegenerative diseases and infectious diseases.
Conclusion:
DMABN is a complex chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been extensively studied for its potential as a cancer treatment, and has shown promising results in inhibiting the growth and proliferation of cancer cells. However, there are also some limitations to using DMABN in lab experiments, and further research is needed to fully understand its mechanism of action and potential applications in other fields of scientific research.
合成法
DMABN can be synthesized using various methods, including the reaction of 4-aminobenzoic acid with N,N-dimethyl-4-piperidone and benzoyl chloride. Another method involves the reaction of 4-aminobenzoic acid with N,N-dimethyl-4-piperidone and benzoyl isocyanate. The synthesis of DMABN is a complex process that requires careful attention to detail to ensure the purity and quality of the final product.
科学的研究の応用
DMABN has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of DMABN is in the field of cancer research. DMABN has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
特性
IUPAC Name |
methyl 4-[[1-(dimethylcarbamoyl)piperidine-4-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-19(2)17(23)20-10-8-12(9-11-20)15(21)18-14-6-4-13(5-7-14)16(22)24-3/h4-7,12H,8-11H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYFPUXCRYSFLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-({[1-(dimethylcarbamoyl)piperidin-4-yl]carbonyl}amino)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aR*,6aS*)-2-allyl-5-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5497083.png)
![2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,3-benzenediol](/img/structure/B5497093.png)
![4-(4-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B5497108.png)

![2-[(5-cyclopropyl-4-isopropyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5497116.png)

![[1-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)cyclopropyl]amine hydrochloride](/img/structure/B5497124.png)

![{3-(3-chlorobenzyl)-1-[6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-yl]piperidin-3-yl}methanol](/img/structure/B5497131.png)
![N-(3-morpholin-4-ylpropyl)-7-(pyridin-3-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5497152.png)
![6-[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5497160.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[1-(4-bromophenyl)ethylidene]acetohydrazide](/img/structure/B5497173.png)
![N-[1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5497175.png)
![N-(4-isopropylphenyl)-1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinamine](/img/structure/B5497185.png)